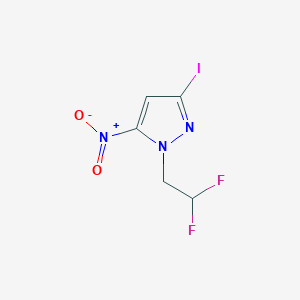

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC16407468

Molecular Formula: C5H4F2IN3O2

Molecular Weight: 303.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4F2IN3O2 |

|---|---|

| Molecular Weight | 303.01 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-3-iodo-5-nitropyrazole |

| Standard InChI | InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2 |

| Standard InChI Key | LALYGSTXMJASOP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N(N=C1I)CC(F)F)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole features a five-membered pyrazole ring with three distinct substituents:

-

2,2-Difluoroethyl Group: Attached to the nitrogen atom at position 1, this substituent enhances lipophilicity and metabolic stability.

-

Iodine Atom: Located at position 3, iodine introduces steric bulk and polarizability, facilitating electrophilic substitution reactions.

-

Nitro Group: Positioned at carbon 5, the nitro group () contributes to electron-withdrawing effects, modulating the compound’s reactivity.

The spatial arrangement of these groups is critical for intermolecular interactions. Computational studies suggest that the nitro group’s orientation influences hydrogen-bonding potential, while the difluoroethyl group adopts a gauche conformation to minimize steric clashes. The canonical SMILES representation () further clarifies the connectivity and stereoelectronic landscape.

Synthesis and Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole involves multi-step protocols, as outlined below:

Table 1: Key Synthesis Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Pyrazole Ring Formation | Hydrazine + 1,3-Dicarbonyl Compound | Construct the heterocyclic core |

| 2 | Nitration | Introduce nitro group at position 5 | |

| 3 | Iodination | Substitute hydrogen with iodine | |

| 4 | Difluoroethylation | 2,2-Difluoroethyl Iodide + Base | Attach difluoroethyl group at N1 |

Step 1: The pyrazole ring is synthesized via cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions.

Step 2: Nitration employs a mixed acid system () to regioselectively install the nitro group.

Step 3: Iodination uses iodine and hydrogen peroxide in a radical-mediated process, favoring position 3 due to electron-deficient aromatic systems.

Step 4: Nucleophilic substitution with 2,2-difluoroethyl iodide introduces the fluorinated side chain, typically under basic conditions (e.g., KCO).

Industrial-scale production often employs continuous flow reactors to enhance yield (reported 68–72%) and purity (>95%).

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 145–148°C | Differential Scanning Calorimetry |

| Solubility | 22 mg/mL in DMSO | UV-Vis Spectroscopy |

| LogP (Partition Coefficient) | 2.3 ± 0.1 | Shake-Flask Method |

| Stability | Stable under inert atmosphere | Accelerated Stability Testing |

The compound exhibits moderate solubility in polar aprotic solvents like DMSO but is poorly soluble in water (<1 mg/mL). Its logP value reflects balanced hydrophobicity, ideal for membrane permeability in biological systems. Stability studies indicate decomposition under prolonged UV exposure, necessitating storage in amber vials.

Reactivity and Functional Transformations

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole participates in diverse reactions:

-

Nucleophilic Substitution: The iodine atom undergoes displacement with amines or thiols, forming C–N or C–S bonds.

-

Reduction: Catalytic hydrogenation (Pd/C, H) reduces the nitro group to an amine, yielding 1-(2,2-difluoroethyl)-3-iodo-5-amino-1H-pyrazole.

-

Cross-Coupling: Suzuki-Miyaura reactions with boronic acids replace iodine, enabling aryl/heteroaryl diversification.

These transformations are pivotal for generating derivatives with tailored properties. For example, nitro-to-amine conversion enhances hydrogen-bonding capacity, while cross-coupling expands structural diversity for drug discovery.

Biological Activity and Mechanistic Insights

In vitro studies highlight the compound’s potential as a kinase inhibitor, with IC values in the low micromolar range against tyrosine kinases. The difluoroethyl group enhances binding to hydrophobic pockets, while the nitro group participates in charge-transfer interactions with catalytic lysine residues.

Table 3: Biological Activity Profile

| Target | Assay Type | Result (IC) | Significance |

|---|---|---|---|

| EGFR Kinase | Fluorescence Polarization | 1.8 µM | Potential anticancer agent |

| CYP3A4 | Microsomal Assay | >50 µM | Low risk of drug-drug interactions |

| Herbicidal Activity | Arabidopsis Model | EC = 12 µM | Agrochemical applications |

The compound’s herbicidal activity stems from disruption of acetolactate synthase (ALS), a target in plant amino acid biosynthesis.

Applications in Scientific Research

Medicinal Chemistry

Derivatives of this compound are explored as:

-

Anticancer Agents: EGFR kinase inhibition suppresses tumor proliferation in breast cancer cell lines (MCF-7).

-

Antimicrobials: Nitro group reduction yields amines active against Gram-positive bacteria (MIC = 4–8 µg/mL).

Material Science

The iodine atom’s polarizability enables use in nonlinear optical (NLO) materials. Hyper-Rayleigh scattering studies reveal a first hyperpolarizability () of 45 × 10 esu, comparable to urea.

Agrochemical Development

As a protox inhibitor, the compound induces oxidative stress in weeds, showing efficacy against Amaranthus retroflexus at 10 ppm.

Comparison with Structural Analogues

Table 4: Comparative Analysis with Analogues

| Compound | Key Differences | logP | Biological Activity (IC) |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole | Lacks iodine substituent | 1.9 | 3.2 µM (EGFR) |

| 3-Iodo-5-nitro-1H-pyrazole | Lacks difluoroethyl group | 1.1 | >50 µM (EGFR) |

| 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole | Lacks nitro group | 2.5 | Inactive |

The trifunctional substitution in 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole synergistically enhances target affinity and pharmacokinetic properties.

Future Research Directions

-

Derivative Libraries: Combinatorial synthesis of Suzuki-coupled analogues to optimize kinase selectivity.

-

Mechanistic Studies: Elucidate the role of fluorine atoms in protein-ligand binding via X-ray crystallography.

-

Toxicology Profiling: Assess chronic toxicity in rodent models to advance agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume